molecular formula C4H6N4O2 B12850071 5-methyl-4-nitro-1H-pyrazol-3-amine

5-methyl-4-nitro-1H-pyrazol-3-amine

Cat. No.: B12850071
M. Wt: 142.12 g/mol
InChI Key: ORPMTJVASAKZCT-UHFFFAOYSA-N
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Description

5-Methyl-4-nitro-1H-pyrazol-3-amine: is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-4-nitro-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-5-methylpyrazole with nitric acid to introduce the nitro group at the 4-position . The reaction is usually carried out in an acidic medium at elevated temperatures to ensure complete nitration.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-4-nitro-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Methyl-4-nitro-1H-pyrazol-3-amine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines, which have significant pharmaceutical applications .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structural features allow it to interact with specific biological targets, making it a candidate for drug development .

Medicine: The compound’s derivatives have shown promise in medicinal chemistry as potential therapeutic agents. They are investigated for their anti-inflammatory, antimicrobial, and anticancer properties .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique reactivity makes it valuable in the production of high-performance materials .

Mechanism of Action

The mechanism of action of 5-methyl-4-nitro-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The nitro group plays a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can inhibit the activity of certain enzymes, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: The presence of both methyl and nitro groups allows for diverse chemical transformations and interactions with biological targets .

Properties

IUPAC Name

5-methyl-4-nitro-1H-pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2/c1-2-3(8(9)10)4(5)7-6-2/h1H3,(H3,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPMTJVASAKZCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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